Uridine-2-13C-1,3-15N2

Bioanalytical Method Validation LC-MS/MS Quantitation Clinical Pharmacokinetics

Deuterated uridine internal standards (e.g., Uridine-d2) suffer chromatographic retention time shifts and H/D exchange in protic matrices, introducing quantitation errors uncorrectable by post-hoc calibration. Uridine-2-13C-1,3-15N2 eliminates these failure modes: • Co-elutes exactly with endogenous uridine-zero deuterium-induced retention time shift • 13C/15N labels are chemically non-exchangeable under all relevant experimental conditions • Validated LC-MS/MS accuracy 91.9-106%, inter-assay precision <4.2% CV (30-30,000 ng/mL linear range) Supplied as a white to off-white solid, ≥98% purity, +3 Da mass shift. Definitive internal standard for plasma uridine pharmacodynamic biomarker assays in oncology/immunology clinical trials.

Molecular Formula C9H12N2O6
Molecular Weight 247.182
CAS No. 369656-75-7
Cat. No. B590868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine-2-13C-1,3-15N2
CAS369656-75-7
Molecular FormulaC9H12N2O6
Molecular Weight247.182
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1,10+1,11+1
InChIKeyDRTQHJPVMGBUCF-CNANCEAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine-2-13C-1,3-15N2: Stable Isotope-Labeled Nucleoside Standard


Uridine-2-13C-1,3-15N2 (CAS 369656-75-7) is a dual-isotope labeled analog of the endogenous pyrimidine nucleoside uridine. The compound is specifically labeled with carbon-13 at the C2 position of the uracil base and nitrogen-15 at both the N1 and N3 positions . The molecular formula is 13CC8H1215N2O6 with a molecular weight of 247.18 g/mol, representing a net mass increase of +3 Da relative to unlabeled uridine (244.20 g/mol) . The compound is supplied as a white to off-white solid with a purity specification of ≥98% and is designed to serve as an internal standard for LC-MS/MS quantitation, a tracer for metabolic flux analysis, and a labeling reagent for RNA structural studies .

Why Generic Substitution Fails for Uridine-2-13C-1,3-15N2


Generic substitution of stable isotope-labeled internal standards in quantitative LC-MS/MS assays introduces quantitation errors that cannot be corrected by post-hoc calibration. Deuterium (2H)-labeled uridine analogs, such as Uridine-d2, exhibit chromatographic retention time shifts relative to the endogenous analyte due to the physicochemical isotope effect of replacing hydrogen with deuterium—a phenomenon absent with 13C and 15N labels [1]. Furthermore, deuterium labels positioned adjacent to carbonyl groups or on heteroatoms undergo proton-deuterium exchange with protic solvents and biological matrices, causing signal drift and inaccurate analyte-to-internal standard area ratios . Conversely, 13C- and 15N-labeled internal standards co-elute precisely with the unlabeled analyte and are chemically non-exchangeable under all relevant experimental conditions, enabling reliable matrix effect compensation and superior assay precision [2].

Quantitative Differentiation Evidence


LC-MS/MS Quantitative Accuracy with 13C/15N Internal Standard

In a validated LC-MS/MS assay for quantitation of endogenous uridine in human plasma, the use of stable isotope-labeled internal standards (uridine-15N2,13C9) enabled an overall accuracy of 91.9% to 106% with inter-assay precision (%CV) of less than 4.2% for uridine [1]. By contrast, assays lacking stable isotope-labeled internal standards require surrogate matrix calibration and standard addition protocols that cannot fully compensate for ion suppression or enhancement effects from the biological matrix, leading to variability in accuracy and precision that is not quantitatively controlled [2]. The linear analytical range of the validated method was 30.0–30,000 ng/mL for uridine, demonstrating the dynamic range achievable with 13C/15N-labeled internal standardization [1].

Bioanalytical Method Validation LC-MS/MS Quantitation Clinical Pharmacokinetics

Metabolic Pathway Discrimination: Salvage vs. De Novo Synthesis

15N-labeled uridine serves as a specific tracer for the pyrimidine salvage pathway, enabling discrimination between salvage and de novo synthesis routes in cellular nucleotide metabolism. In a multi-isotope imaging mass spectrometry study, 15N-uridine was used as a tracer for new RNA synthesis, with quantitative isotope ratio mapping (15N/14N) achieving signal detection up to 150% above background [1]. The experimental design distinguished 15N-uridine incorporation in nuclear versus cytoplasmic compartments following a 60-minute pulse labeling, with statistically significant chase kinetics quantified by ANOVA (Dunnett‘s adjusted P-values) [1]. Parallel studies employing L-glutamine-15N (de novo tracer) and uridine-13C5 (salvage tracer) quantified the relative abundance of UDP and UTP containing each label, demonstrating that differentiated cells preferentially utilize salvage pathways while primitive cells engage both de novo and salvage synthesis [2].

Metabolic Flux Analysis Pyrimidine Metabolism Cancer Metabolism

Isotope Label Stability: 13C/15N vs. Deuterium

13C and 15N isotopes are chemically non-exchangeable under all relevant analytical and biological conditions, whereas deuterium labels undergo proton-deuterium exchange when positioned on heteroatoms (O-H, N-H), adjacent to carbonyl groups (alpha position), or on certain aromatic positions . This exchange compromises deuterated internal standard stability and introduces quantitation error that cannot be corrected by calibration. Furthermore, deuterated standards exhibit chromatographic retention time shifts relative to the unlabeled analyte due to the isotope effect of replacing hydrogen with deuterium, whereas 13C-labeled standards co-elute precisely with the 12C analyte [1]. The +3 Da mass shift provided by Uridine-2-13C-1,3-15N2 (C2-13C plus N1,N3-15N2) exceeds the minimum recommended mass difference of 3 Da for small molecule LC-MS/MS analysis, eliminating spectral overlap between the analyte M0 isotope and the internal standard .

Isotope Dilution Mass Spectrometry Internal Standard Design Bioanalytical Method Development

RNA NMR Spectroscopy: Selective 13C/15N Labeling for Spectral Simplification

Multiple segmental and selective isotope labeling of RNA using 13C/15N-labeled uridine residues enables spectral simplification that reveals resonances otherwise obscured in uniformly labeled samples. In a study of the 20 kDa epsilon-RNA of Duck Hepatitis B Virus, introduction of an RNA segment selectively labeled with 13C9/15N2/2H(1‘,3’,4‘,5’,5‘‘)-labeled uridine residues into the central position allowed the identification of the U28 H(3)-imino resonance, which provided evidence for the non-canonical base pair U28:C37 that was previously obscured in the fully labeled sample [1]. The simplified NMR spectrum enabled unambiguous resonance assignment and structural characterization. 13C NMR spectra of nucleosides incorporating both 13C and 15N isotopes show spin–spin coupling and signal splitting, providing direct verification of isotope incorporation and enabling heteronuclear correlation experiments for RNA structure determination [2].

RNA Structural Biology NMR Spectroscopy Isotope Labeling

Research and Industrial Applications


Bioanalytical LC-MS/MS Method Development for Clinical Pharmacokinetics

Uridine-2-13C-1,3-15N2 serves as an optimal internal standard for LC-MS/MS quantitation of endogenous uridine in human plasma and other biological matrices. Validated methods using 13C/15N-labeled uridine internal standards achieve accuracy within 91.9–106% and inter-assay precision of <4.2% CV over a linear range of 30–30,000 ng/mL [1]. The +3 Da mass shift and co-elution properties enable full compensation for ion suppression/enhancement matrix effects without the chromatographic retention time shifts or H/D exchange artifacts characteristic of deuterated analogs . This application is critical for pharmacokinetic studies of DHODH inhibitors in oncology and immunology clinical trials, where accurate measurement of plasma uridine levels serves as a pharmacodynamic biomarker of target engagement [1].

Metabolic Flux Analysis of Pyrimidine Salvage Pathway in Cancer

15N-labeled uridine enables specific tracing of the pyrimidine salvage pathway in cellular metabolism studies. Multi-isotope imaging mass spectrometry using 15N-uridine quantifies new RNA synthesis with spatial resolution at the subcellular level, achieving 15N/14N isotope ratio signals up to 150% above background after 60-minute pulse labeling [1]. When combined with 15N-glutamine (de novo tracer) or 13C5-uridine (salvage tracer), researchers can quantitatively measure the relative contribution of each pathway to UDP and UTP pools, revealing cell state-specific pathway preferences—primitive cells engage both pathways while differentiated cells rely almost exclusively on uridine salvage [2]. These measurements inform the rational design of anti-pyrimidine cancer therapies by identifying tumors with high salvage pathway dependency.

Segmental Isotope Labeling for RNA NMR Structural Determination

Selective incorporation of 13C/15N-labeled uridine residues into specific RNA segments enables NMR structural studies of large RNA molecules (>20 kDa) that are intractable using uniform labeling. Segmental labeling with 13C9/15N2/2H-labeled uridine residues has been successfully demonstrated on the 20 kDa epsilon-RNA of Duck Hepatitis B Virus, where it revealed the previously obscured U28 H(3)-imino resonance and confirmed the non-canonical U28:C37 base pair essential for RNA structure [1]. The approach employs T4 RNA ligase-mediated ligation of labeled and unlabeled RNA segments and is generalizable to any large RNA target [1]. 13C NMR spectra of 13C/15N-labeled nucleosides exhibit characteristic spin–spin coupling and signal splitting, providing direct verification of isotope incorporation and enabling heteronuclear correlation experiments .

Stable Isotope Dilution for Endogenous Nucleotide Pool Quantitation

Stable isotope-labeled uridine internal standards are essential for accurate quantitation of endogenous uracil nucleotide pools in tissue samples, where matrix complexity precludes reliable external calibration. Studies quantifying the relative contribution of de novo vs. salvage synthesis to uracil nucleotide pools in mouse tissues used 15N-labeled tracers and demonstrated that tumors (L1210, P388, B16, Nettesheim) derive at least five times more uracil nucleotides from de novo synthesis than from salvage [1]. The availability of well-characterized 13C/15N-labeled uridine standards with defined isotopic enrichment enables absolute quantitation of nucleotide pool sizes and pathway fluxes, providing critical data for the rational design of anti-pyrimidine chemotherapeutic strategies [1].

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